

Physical and chemical properties of 4-Benzyl-1,3-dihydroquinoxalin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Benzyl-1,3-dihydroquinoxalin-2-one

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An In-depth Technical Guide on 4-Benzyl-1,3-dihydroquinoxalin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Benzyl-1,3-dihydroquinoxalin-2-one**. Due to the limited availability of detailed experimental data for this specific compound, information is supplemented with data from closely related quinoxalinone derivatives to provide a broader context for researchers. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development involving quinoxalinone scaffolds.

Core Physical and Chemical Properties

While extensive experimental data for **4-Benzyl-1,3-dihydroquinoxalin-2-one** is not readily available in peer-reviewed literature, a compilation of its basic identifiers and predicted properties is presented in Table 1. It is important to note that some of these values are computationally predicted and should be confirmed through experimental validation.

Table 1: Physical and Chemical Properties of **4-Benzyl-1,3-dihydroquinoxalin-2-one**

Property	Value	Source/Comment
IUPAC Name	4-benzyl-1,3-dihydroquinoxalin-2-one	PubChem[1]
CAS Number	106595-91-9	American Elements[2]
Chemical Formula	C ₁₅ H ₁₄ N ₂ O	American Elements[2]
Molecular Weight	238.28 g/mol	American Elements[2]
Appearance	Solid (predicted)	General knowledge of similar compounds
Melting Point	130°C	MySkinRecipes[3] (Commercial source, requires verification)
Boiling Point	456.6 °C at 760 mmHg (Predicted)	LookChem
Density	1.202 g/cm ³ (Predicted)	LookChem
Flash Point	230 °C (Predicted)	LookChem
Solubility	Soluble in organic solvents (General)	General knowledge of quinoxalinones

Spectroscopic Data Overview

Detailed, experimentally verified spectra for **4-Benzyl-1,3-dihydroquinoxalin-2-one** are not widely published. However, the expected spectral characteristics can be inferred from the analysis of related quinoxalinone structures. Researchers synthesizing this compound should anticipate the following key features in their analytical data.

Table 2: Expected Spectroscopic Characteristics

Technique	Expected Key Features
^1H NMR	Signals corresponding to the protons of the benzyl group (aromatic and methylene), as well as protons on the quinoxalinone core. The chemical shifts and splitting patterns will be indicative of their respective chemical environments.
^{13}C NMR	Resonances for all 15 carbon atoms, including the carbonyl carbon of the lactam ring, aromatic carbons of both the benzyl and quinoxalinone moieties, and the methylene carbons of the benzyl group and the dihydroquinoxalinone ring.
IR Spectroscopy	Characteristic absorption bands for N-H stretching (if tautomerism occurs or in the presence of related structures), C=O stretching of the lactam, C-N stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (238.28 m/z), along with fragmentation patterns characteristic of the loss of the benzyl group and other fragments from the quinoxalinone core.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Benzyl-1,3-dihydroquinoxalin-2-one** is not extensively documented in the surveyed literature. However, the synthesis of quinoxalinone derivatives is a well-established area of organic chemistry. A general and common method involves the condensation of an appropriately substituted o-phenylenediamine with an α -keto acid or its ester.

For the synthesis of **4-Benzyl-1,3-dihydroquinoxalin-2-one**, a plausible synthetic route would involve the reaction of N-benzyl-benzene-1,2-diamine with an appropriate two-carbon synthon, such as glyoxylic acid or its derivatives.

General Experimental Protocol for Synthesis of Quinoxalinone Derivatives

The following is a generalized protocol based on the synthesis of similar quinoxalinone compounds and should be adapted and optimized for the specific synthesis of **4-Benzyl-1,3-dihydroquinoxalin-2-one**.

Materials:

- N-substituted o-phenylenediamine (e.g., N-benzyl-benzene-1,2-diamine)
- α -keto acid or ester (e.g., glyoxylic acid monohydrate)
- Solvent (e.g., ethanol, acetic acid, or a mixture)
- Optional: Catalyst (e.g., a mild acid or base)

Procedure:

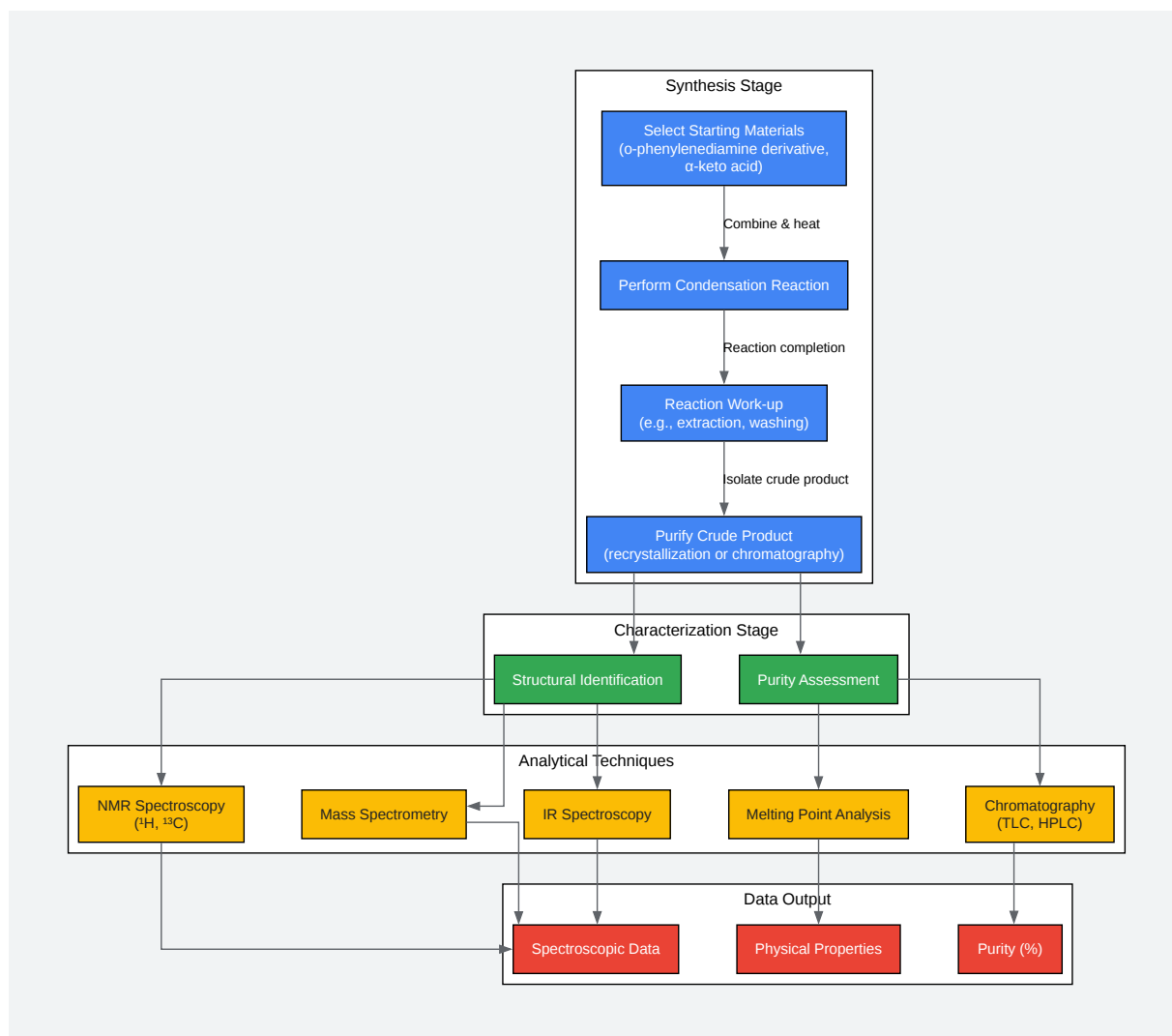
- Dissolve the N-substituted o-phenylenediamine in the chosen solvent in a round-bottom flask.
- Add the α -keto acid or ester to the solution. The molar ratio is typically 1:1.
- If a catalyst is used, it is added at this stage.
- The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The product may precipitate out of the solution upon cooling and can be collected by filtration.
- If the product does not precipitate, the solvent is removed under reduced pressure.
- The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity, including:

- Melting point determination
- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy
- Infrared (IR) spectroscopy
- Mass spectrometry (MS)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel quinoxalinone derivative, such as **4-Benzyl-1,3-dihydroquinoxalin-2-one**. This serves as a conceptual guide for researchers entering this area.



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